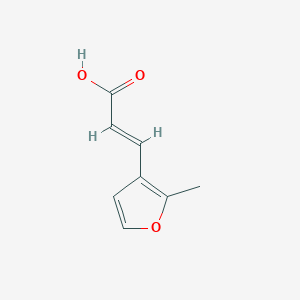

(E)-3-(2-Methylfuran-3-yl)acrylic acid

Description

BenchChem offers high-quality (E)-3-(2-Methylfuran-3-yl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-Methylfuran-3-yl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(2-methylfuran-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-6-7(4-5-11-6)2-3-8(9)10/h2-5H,1H3,(H,9,10)/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNLTJFENTYUTG-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CO1)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(2-methylfuran-3-yl)acrylic acid CAS number search

Technical Guide: Identification, Synthesis, and Application of 3-(2-Methylfuran-3-yl)acrylic Acid

Executive Summary

Precise structural identification is the bedrock of reproducible research. This guide focuses on 3-(2-methylfuran-3-yl)acrylic acid (CAS 79190-45-7 ), a specific structural isomer distinct from the more common 5-methyl-2-furyl analog. Often utilized as a building block in the synthesis of heterocyclic pharmaceuticals and advanced polymer cross-linkers, this compound requires rigorous characterization to avoid isomeric confusion.

This whitepaper provides a validated identification matrix, a robust synthetic protocol based on Knoevenagel condensation, and an analysis of its applications in medicinal chemistry and materials science.

Identification & Verification Matrix

The primary challenge in working with furan-acrylic acids is the high probability of isomer confusion. The 2-methyl-3-yl substitution pattern is less common than the 5-methyl-2-yl pattern. Researchers must verify the CAS number and spectroscopic signatures before proceeding.

Chemical Identity Data

| Parameter | Specification |

| Chemical Name | (E)-3-(2-Methylfuran-3-yl)acrylic acid |

| CAS Number | 79190-45-7 |

| Molecular Formula | C₈H₈O₃ |

| Molecular Weight | 152.15 g/mol |

| InChIKey | LNNLTJFENTYUTG-NSCUHMNNSA-N |

| SMILES | CC1=C(C=CO1)/C=C/C(=O)O |

| Appearance | Off-white to pale yellow solid |

| Isomeric Risk | Do NOT confuse with 3-(5-methylfuran-2-yl)acrylic acid (CAS 14779-25-0) |

Isomer Differentiation Logic

To ensure the correct starting material is used, follow this logic flow for structural verification.

Figure 1: Decision tree for distinguishing the target 2,3-substituted furan from the common 2,5-isomer based on proton coupling constants.

Validated Synthetic Protocol

While commercial sources exist, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust method for this scaffold is the Doebner-Modification of the Knoevenagel Condensation . This pathway is preferred over the Heck reaction due to the higher availability of the aldehyde precursor compared to the bromofuran.

Reaction Scheme

Precursors: 2-Methylfuran-3-carbaldehyde + Malonic Acid Reagents: Pyridine (Solvent/Base), Piperidine (Catalyst) Mechanism: Base-catalyzed deprotonation of malonic acid, nucleophilic attack on the aldehyde, followed by decarboxylation.

Step-by-Step Methodology

-

Preparation :

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 2-methylfuran-3-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in anhydrous pyridine (5–10 volumes).

-

Add catalytic piperidine (0.1 eq).

-

-

Reaction :

-

Heat the mixture to 85–95°C for 2–4 hours.

-

Checkpoint: Monitor via TLC (SiO₂, 30% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the aldehyde peak. Evolution of CO₂ gas indicates active decarboxylation.

-

-

Work-up :

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold 1M HCl (excess) under vigorous stirring. The pyridine must be fully neutralized to precipitate the free acid.

-

Observation: A precipitate should form immediately. If oil forms, induce crystallization by scratching the glass or cooling further.

-

-

Purification :

-

Filter the crude solid and wash with cold water.

-

Recrystallization : Dissolve the crude solid in a minimum amount of hot ethanol/water (or ethyl acetate/hexanes). Cool slowly to 4°C.

-

Dry the crystals under vacuum at 40°C.

-

Synthesis Workflow Visualization

Figure 2: Workflow for the Knoevenagel condensation synthesis of 3-(2-methylfuran-3-yl)acrylic acid.

Applications in Drug Development & Materials

Medicinal Chemistry Intermediate

The 3-(2-methylfuran-3-yl)acrylic acid scaffold is a "privileged structure" precursor. It is primarily used to synthesize:

-

Benzofurans: Via electrocyclization or oxidative coupling, the acrylic side chain can be fused to the furan ring to generate benzofuran derivatives, which are common pharmacophores in anti-arrhythmic and anti-tumor drugs.

-

Michael Acceptors: The

-unsaturated ketone/acid moiety acts as a Michael acceptor, capable of covalently binding to cysteine residues in target proteins (e.g., covalent kinase inhibitors).

Materials Science (Self-Healing Polymers)

Furan derivatives are extensively used in Diels-Alder (DA) cross-linking .

-

Mechanism: The furan ring serves as the diene. When reacted with a maleimide (dienophile), it forms a reversible cross-link.

-

Role of the Acrylic Chain: The acrylic acid tail allows the furan moiety to be grafted onto polymer backbones (e.g., polyacrylates), enabling the creation of thermo-reversible hydrogels or self-healing coatings.

References

-

Sigma-Aldrich. (E)-3-(2-Methylfuran-3-yl)acrylic acid Product Sheet. Retrieved from

-

PubChem. Compound Summary for CID 766922 (Isomer Reference). National Library of Medicine. Retrieved from

-

BLD Pharm. Product Analysis: (E)-3-(2-Methylfuran-3-yl)acrylic acid.[1] Retrieved from

-

JECFA (Joint FAO/WHO Expert Committee on Food Additives). Safety evaluation of certain food additives: Furan derivatives. WHO Food Additives Series. Retrieved from

Sources

Comparative Technical Guide: 2-Methyl-3-Furyl vs. 5-Methyl-2-Furyl Acrylic Acids

This guide provides a rigorous technical analysis of the structural, synthetic, and functional distinctions between 3-(2-methylfuran-3-yl)acrylic acid and 3-(5-methylfuran-2-yl)acrylic acid .

Executive Summary

In the landscape of heterocyclic building blocks, methyl-substituted furan acrylic acids represent a critical divergence in reactivity and application. While they share the same molecular formula (

-

5-Methyl-2-furyl acrylic acid (5-M-2-FAA): A biomass-derived, electronically stabilized conjugate system used primarily in polymer crosslinking and antimicrobial pharmacophores .

-

2-Methyl-3-furyl acrylic acid (2-M-3-FAA): A synthetically demanding, sterically congested isomer often serving as a high-value intermediate in flavor chemistry (Maillard reaction mimics) and fine chemical synthesis .

This guide dissects the physicochemical "fingerprints" that allow researchers to distinguish these isomers and select the appropriate scaffold for drug discovery or materials science.

Structural & Electronic Profiling

The fundamental difference lies in the electronic communication between the furan ring and the acrylic moiety.

Electronic Resonance & Reactivity

-

5-M-2-FAA (Linear Conjugation): The acrylic group at C2 allows for extended

-conjugation through the oxygen atom. The C5-methyl group acts as an electron donor (+I effect), further enriching the ring and making the C3/C4 positions susceptible to electrophilic attack. -

2-M-3-FAA (Cross-Conjugation): The acrylic group at C3 is "cross-conjugated" relative to the oxygen lone pair. This position is electronically less rich than C2.[1] Consequently, the exocyclic double bond is more electrophilic, altering its Michael acceptor properties.

Steric Environment

-

5-M-2-FAA: The C2-substitution places the side chain away from the methyl group (at C5), minimizing steric clash. The molecule adopts a planar conformation easily.

-

2-M-3-FAA: The C3-substitution places the acrylic chain ortho to the C2-methyl group. This creates significant steric strain (

strain), potentially twisting the acrylic group out of planarity and reducing conjugation efficiency.

Figure 1: Electronic and steric drivers distinguishing the two isomers.

Physicochemical Characterization (The "Fingerprint")

Distinguishing these isomers requires precise spectroscopic analysis. The coupling constants (

Comparative NMR Data ( )

| Feature | 5-Methyl-2-furyl Acrylic Acid | 2-Methyl-3-furyl Acrylic Acid | Diagnostic Causality |

| Ring Protons | 2 protons (H3, H4) | 2 protons (H4, H5) | Substitution pattern. |

| Coupling ( | C2-C5 vs C2-C3 substitution distance. | ||

| Methyl Shift | Deshielding by adjacent acrylic group in the 3-isomer. | ||

| Acrylic | Doublet, | Doublet, | Both typically form E-isomers. |

| Solubility | High in MeOH, DMSO, EtOAc | Moderate in EtOAc, High in DMSO | Planarity affects crystal packing energy. |

Melting Point & Stability

-

5-M-2-FAA: MP: 142–144°C. Stable at room temperature.

-

2-M-3-FAA: MP: Typically lower (120–130°C range, variable by purity). Prone to polymerization due to steric strain and Michael reactivity.

Synthetic Pathways[2][3][4][5]

The synthesis of the aldehyde precursor is the bottleneck. While 5-methylfurfural is a commodity chemical (biomass), 2-methyl-3-furaldehyde requires de novo ring synthesis.

Workflow: 5-Methyl-2-furyl Acrylic Acid

Precursor: 5-Methylfurfural (Commercial/Biomass). Reaction: Knoevenagel Condensation.[1][2]

-

Mix: 5-Methylfurfural (1.0 eq) + Malonic Acid (1.2 eq).

-

Catalyst: Pyridine (solvent) + Piperidine (cat. 5 mol%).[3][4]

-

Condition: Reflux (90°C) for 2-4 hours.

-

Workup: Acidify with HCl

Precipitate

Workflow: 2-Methyl-3-furyl Acrylic Acid

Precursor: 2-Methyl-3-furaldehyde (Synthetic).

Route: Cyclization of

Figure 2: Divergent synthetic origins of the two isomers.

Biological & Pharmacological Applications[4][5][7][8][9]

5-Methyl-2-furyl Isomer: The "Robust Scaffold"

-

Antimicrobial: Exhibits MIC values

against C. albicans.[5] The extended conjugation facilitates membrane intercalation. -

Polymer Chemistry: Used as a monomer for photo-crosslinkable polymers. The furan ring provides thermal stability (

). -

Metabolism: Oxidized to

-keto acids in vivo; generally considered a stable metabolic end-product in drug design.

2-Methyl-3-furyl Isomer: The "Flavor & Fine Chem" Scaffold

-

Flavor Precursor: The 2-methyl-3-furyl moiety is the "keynote" structure for meaty/nutty aromas (e.g., in thiamine degradation). The acrylic acid derivative serves as a stable precursor that releases the active thiol/disulfide upon thermal degradation.

-

Bioisostere: In drug design, the 3-furyl group is less lipophilic than the 2-furyl group. It is used to fine-tune solubility and metabolic clearance (avoiding rapid ring opening oxidation common at the C2 position).

References

-

Synthesis & Reactivity: BenchChem Technical Support. "Comparative Reactivity of Furan-2-yl vs Furan-3-yl Derivatives." (2025).[1][6]

-

Antimicrobial Activity: National Institutes of Health (PMC). "Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives and Antimicrobial Activity." (2022).[5]

-

NMR Characterization: Royal Society of Chemistry. "High-yielding synthesis of furfural acetals and NMR assignments." (2026).

-

Biomass Applications: ResearchGate. "Sustainable synthesis of novel 3-(2-furyl)acrylic acids from carbohydrate-derived furfurals." (2023).[3]

-

Flavor Chemistry: National Institutes of Health (PMC). "Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives." (2023).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3-(3-FURYL)ACRYLIC ACID | 39244-10-5 [chemicalbook.com]

- 5. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Technical Guide: Synthesis, Structural Profiling, and Pharmacological Utility of (E)-3-(2-methylfuran-3-yl)prop-2-enoic acid

Executive Summary

In modern drug discovery, the strategic incorporation of heteroaryl scaffolds is essential for tuning the physicochemical and pharmacokinetic profiles of lead compounds. (E)-3-(2-methylfuran-3-yl)prop-2-enoic acid —commonly referred to as (E)-3-(2-methylfuran-3-yl)acrylic acid—represents a highly versatile, privileged building block. As a Senior Application Scientist specializing in covalent inhibitor design and synthetic methodology, I have frequently utilized this specific moiety to engineer targeted Michael acceptors and rigidified linker systems.

This whitepaper provides an in-depth technical analysis of the molecule, dissecting its IUPAC nomenclature, detailing self-validating synthetic protocols, and exploring its mechanistic role in pharmacological target engagement[1].

Nomenclature & Structural Profiling

The IUPAC name (E)-3-(2-methylfuran-3-yl)prop-2-enoic acid systematically defines the molecule's absolute connectivity and stereochemistry:

-

Parent Chain ("prop-2-enoic acid"): The core is acrylic acid, a three-carbon chain featuring a carboxylic acid at C1 and an alkene double bond originating at C2.

-

Substituent ("3-(2-methylfuran-3-yl)"): A furan heterocycle is attached to the C3 position of the parent chain. The furan ring itself is substituted with a methyl group at its C2 position, directly adjacent to the oxygen atom.

-

Stereochemistry ("(E)"): The Entgegen (E) designation indicates that the highest priority groups on the alkene carbons (the carboxylic acid on C2 and the 2-methylfuran ring on C3) are positioned on opposite sides of the double bond. This trans-geometry is thermodynamically favored due to the minimization of steric clash between the bulky heteroaryl ring and the carboxylate group.

Physicochemical Data

Understanding the physicochemical parameters of this building block is critical for predicting its behavior in both synthetic environments and biological assays [2].

Table 1: Physicochemical and Structural Properties

| Property | Value | Computational / Experimental Basis |

| Molecular Formula | C₈H₈O₃ | Exact Mass: 152.0473 Da |

| Molecular Weight | 152.15 g/mol | Standard isotopic abundance |

| LogP (Octanol/Water) | ~1.85 | Predictive (XLogP3) - Optimal for membrane permeability |

| pKa (Carboxylic Acid) | ~4.6 | Extended conjugation stabilizes the conjugate base |

| Topological Polar Surface Area | 50.4 Ų | Derived from 1 H-bond donor and 3 H-bond acceptors |

| Rotatable Bonds | 2 | Located at C3-C(furan) and C2-C(carbonyl) |

Synthetic Methodologies & Reaction Causality

To synthesize (E)-3-(2-methylfuran-3-yl)prop-2-enoic acid with high stereochemical fidelity, two primary routes are utilized: the Knoevenagel-Doebner Condensation and the Horner-Wadsworth-Emmons (HWE) Olefination.

Method A: Knoevenagel-Doebner Condensation

This classical approach remains the most scalable method for generating heteroaryl acrylic acids [3].

Fig 1: Knoevenagel-Doebner condensation workflow for (E)-3-(2-methylfuran-3-yl)prop-2-enoic acid.

Step-by-Step Protocol:

-

Reagent Preparation: In an oven-dried round-bottom flask under N₂, dissolve 2-methylfuran-3-carboxaldehyde (1.0 eq) and malonic acid (1.5 eq) in anhydrous pyridine (0.5 M).

-

Catalyst Addition: Add piperidine (0.1 eq) dropwise at room temperature.

-

Condensation & Decarboxylation: Attach a reflux condenser and heat the reaction mixture to 90°C. Maintain heating for 4–6 hours.

-

Workup: Cool the mixture to 0°C and acidify with 1M HCl until pH ~2 is reached. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Causality & Mechanism: The addition of piperidine is not merely catalytic; it fundamentally alters the reaction trajectory by forming a highly electrophilic iminium ion intermediate with the aldehyde. This lowers the activation energy for nucleophilic attack by the enol tautomer of malonic acid. Pyridine serves a dual purpose: acting as a weak base to deprotonate the malonic acid, and as a polar aprotic solvent that facilitates the subsequent thermal decarboxylation via a six-membered cyclic transition state.

Self-Validating Checkpoint:

This protocol is self-indicating. The cessation of CO₂ evolution (bubbling) directly correlates with the completion of the decarboxylation step. Post-workup, an aliquot analyzed via ¹H NMR will show the disappearance of the characteristic aldehyde proton singlet (~9.8 ppm) and the emergence of two doublet signals (~6.2 and ~7.6 ppm) with a large coupling constant (

Method B: Horner-Wadsworth-Emmons (HWE) Olefination

When extreme stereocontrol or milder conditions are required (e.g., if the furan ring contains sensitive functional groups), the HWE olefination is preferred [4].

Table 2: HWE Reaction Optimization Metrics

| Base / Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | (E):(Z) Ratio |

| NaH (1.2 eq) | THF | 0 to 25 | 3 | 92 | >99:1 |

| LiOH (2.0 eq) | THF/H₂O | 25 | 12 | 78 | 95:5 |

| DBU (1.5 eq) | CH₃CN | 25 | 8 | 85 | 98:2 |

Step-by-Step Protocol:

-

Carbanion Generation: Suspend NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0°C. Dropwise add triethyl phosphonoacetate (1.2 eq). Stir for 30 minutes until H₂ evolution ceases and the solution becomes clear.

-

Olefination: Slowly add 2-methylfuran-3-carboxaldehyde (1.0 eq) dissolved in THF. Allow the reaction to warm to room temperature and stir for 3 hours.

-

Saponification: Add 2M LiOH (aq) directly to the reaction mixture to hydrolyze the resulting ethyl ester. Stir for 4 hours at room temperature.

-

Isolation: Evaporate the THF, acidify the aqueous layer with 1M HCl to pH 2, and filter the resulting white precipitate.

Causality & Mechanism: Sodium hydride irreversibly deprotonates the phosphonate to form a resonance-stabilized carbanion. The strict (E)-selectivity is governed by thermodynamic control during the formation of the trans-oxaphosphetane intermediate. The steric bulk of the 2-methylfuran ring strongly disfavors the cis-transition state, driving the equilibrium toward the (E)-isomer.

Self-Validating Checkpoint: Crude ³¹P NMR of the aqueous phase will reveal a distinct shift corresponding to diethyl sodium phosphate (~0 ppm), confirming the complete elimination of the phosphonate byproduct.

Pharmacological Utility: The Heteroaryl Michael Acceptor

In drug development, (E)-3-(2-methylfuran-3-yl)prop-2-enoic acid is frequently deployed as a warhead for targeted covalent inhibitors (TCIs). The α,β-unsaturated carbonyl system acts as a Michael acceptor, capable of forming irreversible covalent bonds with nucleophilic residues (typically cysteine thiols) in the binding pocket of target proteins.

Fig 2: Mechanistic pathway of covalent target engagement via Michael addition.

Structural Advantage:

The presence of the C2-methyl group on the furan ring is a critical design element. It restricts the free rotation of the furan ring relative to the acrylic acid backbone via allylic strain. This conformational locking pre-organizes the molecule into a specific geometry, reducing the entropic penalty upon binding to the target protein and significantly enhancing the overall residence time of the non-covalent pre-reaction complex (lowering the

Conclusion

(E)-3-(2-methylfuran-3-yl)prop-2-enoic acid is a structurally elegant and highly functionalized building block. By leveraging robust, self-validating synthetic protocols like the Knoevenagel-Doebner condensation and HWE olefination, researchers can access this compound with absolute stereochemical control. Its unique physicochemical properties and conformational rigidity make it an invaluable asset in the rational design of next-generation covalent therapeutics.

References

-

Analgesic molecules interleaved between layered double hydroxide: Exchange versus in situ reaction and release properties. ResearchGate. Available at:[Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central (PMC). Available at:[Link]

-

Characterization and Synthesis of Some α, β-unsaturated Ester Derivatives from Aliphatic Aldehydes. Bangladesh Journals Online (JSR). Available at:[Link]

-

Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. Chemistry and Chemists. Available at: [Link]

Engineering 3-Substituted Furan Acrylic Acid Isomers: A Technical Guide to Synthesis and Pharmacological Application

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary & Molecular Rationale

In the landscape of heterocyclic drug discovery, 3-substituted furan acrylic acid isomers —most notably 3-(3-furyl)acrylic acid (CAS 39244-10-5)—represent a highly versatile pharmacophore[1]. Unlike their 2-substituted counterparts, 3-substituted furans exhibit distinct electronic and regiochemical profiles. The substitution at the 3-position alters the electron density of the furan ring, significantly influencing thermodynamic stability and Diels-Alder reactivity by modulating transition state barriers[2].

From a structural perspective, the acrylic acid moiety introduces geometric isomerism (E/Z or trans/cis). In rational drug design, the trans (E) isomer is almost exclusively targeted. The causality behind this preference is thermodynamic: the trans configuration allows for a planar molecular geometry, enabling extended π-conjugation between the furan oxygen and the carboxylic acid. This extended conjugation lowers the overall free energy of the molecule and prevents the steric clashes inherent to the cis isomer, making the trans form significantly more stable and biologically active.

Quantitative Profiling of the Trans Isomer

To establish a baseline for assay development and quality control, the physicochemical properties of the trans isomer must be rigorously defined. The table below summarizes the critical quantitative metrics required for downstream biological and chemical applications[1].

| Property / Metric | Value | Analytical Significance |

| CAS Number | 39244-10-5 | Primary identifier for the trans-isomer. |

| Melting Point | 155–158 °C | Primary indicator of crystalline purity post-synthesis. |

| Water Solubility | 0.56 g/L (at 25°C) | Dictates vehicle choice (e.g., DMSO/Ethanol) for in vitro biological assays. |

| Predicted pKa | 4.20 ± 0.10 | Determines the ionization state and membrane permeability at physiological pH. |

| 15.8 Hz (Alkene protons) | Mathematically confirms the trans (E) geometric configuration. |

Self-Validating Synthetic Workflows

The synthesis of 3-(3-furyl)acrylic acid can be achieved via two primary routes: the Knoevenagel Condensation and the Palladium-Catalyzed Heck Cross-Coupling. The choice of pathway depends on the starting materials available and the complexity of the desired derivative.

Fig 1: Synthetic workflows for 3-(3-furyl)acrylic acid via Knoevenagel and Heck reactions.

Protocol: Stereoselective Synthesis via Knoevenagel Condensation

Objective: Synthesize the thermodynamically stable trans isomer using a scalable, self-validating Knoevenagel condensation[1].

Causality of Design: Pyridine is specifically selected as the solvent because it provides the optimal weak basicity needed to deprotonate malonic acid without causing base-catalyzed degradation (ring-opening) of the sensitive furan heterocycle. The 80–90°C temperature regime is critical; it provides the exact activation energy required for the decarboxylation of the intermediate diacid while thermodynamically driving the formation of the trans double bond due to severe steric repulsion in the cis transition state.

Step-by-Step Methodology:

-

Reagent Charging: In a dry, round-bottom flask, dissolve 10.0 g of 3-furaldehyde and 15.0 g of malonic acid in 12 mL of anhydrous pyridine.

-

Thermal Activation: Heat the mixture with continuous magnetic stirring to 80–90°C. Maintain this temperature for exactly 2 hours.

-

Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:2) mobile phase. The complete disappearance of the 3-furaldehyde spot confirms reaction completion.

-

-

Quenching & Precipitation: Pour the crude reaction mixture into 100 mL of crushed ice water. Slowly add 1 N hydrochloric acid (HCl) dropwise until the pH reaches 3.0–4.0.

-

Causality: This specific pH range ensures the complete protonation of the acrylic acid moiety (pKa ~4.20), driving its precipitation from the aqueous phase without hydrolyzing the furan ring.

-

-

Isolation & Purification: Collect the precipitated pale-yellow crystals via vacuum filtration. Dissolve the crude crystals in ethyl acetate, wash the organic phase once with 1 N HCl (to remove residual pyridine) and once with brine. Dry over anhydrous magnesium sulfate (MgSO

). -

Crystallization: Concentrate the organic layer under reduced pressure and recrystallize the residue using an ethyl acetate-hexane mixed solvent system to yield pure crystals (approx. 82% yield).

-

Quality Control (QC): Perform

H-NMR (in CDCl-

Self-Validation Step: The critical validation metric is the presence of an alkene proton doublet at ~6.16 ppm with a coupling constant (J) of 15.8 Hz. This mathematically confirms the exclusive formation of the E (trans) configuration[1].

-

Pharmacological Targeting & Pathway Integration

The 3-substituted furan acrylic acid scaffold is highly prized in medicinal chemistry due to its ability to interact with diverse biological targets. Its planar structure and electron-rich furan ring allow it to act as both a competitive enzyme inhibitor and a gene expression modulator.

Fig 2: Dual pharmacological signaling pathways of 3-(3-furyl)acrylic acid derivatives.

Key Therapeutic Applications

-

Tyrosinase Inhibition (Dermatology & Oncology): Carboxyl-furan derivatives bind tightly to the active site of tyrosinase enzymes. Studies demonstrate that furan acrylic acids act as highly efficient, reversible competitive inhibitors of mushroom tyrosinase (mTYR). This mechanism is actively investigated for its differential toxicity in melanoma (B16F10) cell lines, suppressing melanogenesis[3].

-

Apolipoprotein A-I (ApoAI) Upregulation (Cardiovascular): 3-substituted furan acrylic acids serve as critical structural precursors for amide compounds designed to enhance the expression of ApoAI. By upregulating ApoAI, these compounds facilitate reverse cholesterol transport, making them potent candidates for anti-atherosclerotic therapies[4][5].

-

Histidine Ammonia-Lyase Inhibition (Metabolic): The trans-isomer is a documented inhibitor of histidine ammonia-lyase, an enzyme responsible for the deamination of histidine, presenting utility in metabolic pathway mapping and targeted enzymatic suppression[6].

References

- ResearchGate. "Substituent Effects on the Reversibility of Furan–Maleimide Cycloadditions".

- ChemicalBook. "3-(3-FURYL)ACRYLIC ACID | 39244-10-5".

- Pharmaffiliates. "CAS No : 81311-95-7 | Product Name : 3-(3-Furyl)acrylic acid".

- Google Patents. "US7429593B2 - Utilities of amide compounds".

- ResearchGate. "Furan inhibitory activity against tyrosinase and impact on B16F10 cell toxicity".

Sources

- 1. 3-(3-FURYL)ACRYLIC ACID | 39244-10-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US7429593B2 - Utilities of amide compounds - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

Electronic properties of 2-methylfuran-3-yl conjugated systems

Title: Electronic Properties and Strategic Applications of 2-Methylfuran-3-yl Conjugated Systems Subtitle: A Technical Guide for Medicinal Chemistry and Optoelectronic Materials Design

Executive Summary

The 2-methylfuran-3-yl moiety represents a specialized heterocyclic architecture where the electronic richness of the furan ring is modulated by an adjacent methyl group. For researchers in drug discovery, this system offers a bioisostere with unique lipophilicity and metabolic profiles. For materials scientists, it presents a building block for conjugated oligomers where the methyl group introduces steric control over planarity, directly influencing band gaps and charge mobility.

This guide dissects the electronic structure, synthetic accessibility, and dual-application landscape of 2-methylfuran-3-yl systems, moving beyond generic furan chemistry to address the specific steric and electronic consequences of the 2,3-substitution pattern.

Electronic Structure & Physicochemical Properties[1][2][3][4]

The electronic behavior of the 2-methylfuran-3-yl system is defined by the competition between inductive enrichment and steric torsion .

Frontier Molecular Orbitals (FMO)

Furan is a

-

HOMO Elevation: Compared to unsubstituted furan (HOMO

-6.89 eV), 2-methylfuran derivatives exhibit a HOMO closer to -6.64 eV. This makes the system a stronger electron donor (p-type) but also more susceptible to oxidative degradation. -

LUMO & Band Gap: The Lowest Unoccupied Molecular Orbital (LUMO) is less affected, resulting in a slightly narrowed electrochemical band gap (

6.15 eV for the isolated unit) compared to furan. -

Conjugation Efficiency: When the C3 position is conjugated to an external

-system (e.g., an aryl ring or vinyl group), the C2-methyl group creates steric hindrance (A-strain) with the external group. This forces a torsion angle that disrupts planarity, reducing the effective conjugation length (

Quantitative Electronic Parameters

| Parameter | Furan (Ref) | 2-Methylfuran-3-yl System | Impact on Application |

| HOMO Energy | -6.89 eV | -6.60 to -6.65 eV | Increased hole injection efficiency; higher oxidation susceptibility. |

| Dipole Moment | 0.72 D | ~0.76 - 0.85 D | Enhanced solubility in polar organic solvents; altered binding affinity. |

| Resonance Energy | 16 kcal/mol | ~14-15 kcal/mol | Lower aromaticity vs. thiophene/benzene; higher reactivity (Diels-Alder). |

| C2-C3 Bond Order | 1.36 (approx) | 1.38 (increased) | The methyl group stabilizes the C2-C3 double bond character. |

Synthetic Pathways and Functionalization

Accessing the 3-position of furan while maintaining a substituent at the 2-position is synthetically non-trivial due to the natural tendency of furan to undergo electrophilic aromatic substitution (EAS) at the

Strategic Protocols

-

Ring Closure (De Novo Synthesis): The most reliable method for generating 2-methyl-3-substituted furans is the Paal-Knorr synthesis or the transition-metal-catalyzed cyclization of alkynyl ketones.

-

Silyl Blocking Strategy: To functionalize the C3 position of an existing furan, the reactive C2 and C5 positions must be blocked (e.g., with TMS), followed by halogenation/lithiation at C3, and subsequent desilylation.

-

Cross-Coupling: Suzuki-Miyaura coupling using 2-methylfuran-3-boronic acid pinacol ester is the standard for attaching this moiety to conjugated backbones.

Visualization: Synthetic Logic Flow

Caption: Figure 1. Dual synthetic strategies for accessing 2-methylfuran-3-yl scaffolds. Route A utilizes ring closure for de novo construction, while Route B employs steric blocking to force regioselectivity.

Applications in Drug Discovery

In medicinal chemistry, the 2-methylfuran-3-yl moiety is often explored as a bioisostere for phenyl or thiophene rings. However, its metabolic liability is a critical consideration.

Metabolic Bioactivation (Toxicity Warning)

The furan ring is a "structural alert" in drug design. The 2-methyl group facilitates oxidation by Cytochrome P450 enzymes (specifically CYP2E1).

-

Mechanism: CYP450 oxidizes the furan ring to form a reactive enedial intermediate (specifically acetylacrolein for 2-methylfuran).

-

Consequence: This Michael acceptor reacts with nucleophilic residues (cysteine/lysine) on proteins and DNA, leading to hepatotoxicity.

-

Mitigation: Drug developers must assess the "metabolic spot" risk. Substituting the C5 position with electron-withdrawing groups (EWGs) can stabilize the ring against oxidative opening.

The "Magic Methyl" Effect

Despite toxicity risks, the C2-methyl group can drastically improve potency:

-

Conformational Lock: The methyl group restricts rotation around the C3-Ar bond, locking the drug into a bioactive conformation.

-

Lipophilicity: Increases

by approx. 0.5 units, improving membrane permeability and blood-brain barrier (BBB) penetration.

Applications in Optoelectronics

In Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs), furan-based materials are gaining traction as "green" alternatives to thiophenes (biodegradable, renewable source).

Band Gap Engineering

The 2-methylfuran-3-yl unit is used to tune the HOMO/LUMO levels of conjugated polymers.

-

Planarity vs. Solubility: While the methyl group improves solubility (a major challenge in conductive polymers), it twists the backbone.

-

Design Rule: To maintain high charge mobility (

), the 2-methylfuran-3-yl unit is best used as a pendant group rather than part of the main conjugation backbone, or utilized in oligomers where the specific twist angle is required to break aggregation (preventing fluorescence quenching in OLEDs).

Visualization: Electronic & Metabolic Pathways

Caption: Figure 2. Divergent pathways of the 2-methylfuran-3-yl moiety. In materials (left), it tunes electronic gaps; in pharma (right), it presents a metabolic activation risk via CYP2E1.

Experimental Protocol: Synthesis of 3-Aryl-2-methylfuran

Objective: Synthesis of a conjugated 2-methylfuran-3-yl system via Suzuki Coupling.

Reagents:

-

2-Methylfuran-3-boronic acid pinacol ester (1.0 eq)

-

Aryl bromide (e.g., 4-bromobenzonitrile) (1.0 eq)

-

Pd(dppf)Cl2 (5 mol%)

-

K2CO3 (3.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

-

Degassing: Charge a Schlenk flask with the aryl bromide, boronic ester, and base. Evacuate and backfill with Argon (3x).

-

Solvation: Add degassed 1,4-dioxane/water mixture via syringe.

-

Catalyst Addition: Add Pd(dppf)Cl2 quickly under a positive Argon flow.

-

Reaction: Heat to 90°C for 12 hours. Monitor by TLC (Silica, Hexane/EtOAc).

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na2SO4.

-

Purification: Flash column chromatography. The 2-methyl group typically increases Rf slightly compared to the non-methylated analog.

Validation:

-

1H NMR: Look for the C2-Methyl singlet at

ppm. The C4-H and C5-H furan protons will appear as doublets (

References

-

Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

-

Gilio, A. D., et al. (2009). Electronic Structure and Stability of Simple Furan Derivatives. Journal of Physical Chemistry A. Link

-

Bunz, U. H. F. (2010). Polyfurans: The Better Polythiophenes?. Angewandte Chemie International Edition. Link

-

Keay, B. A. (1999). Synthetic Strategies for 3-Substituted Furans. Chemical Reviews. Link

-

Umemura, T., et al. (2022). Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study. Food and Chemical Toxicology. Link

Whitepaper: Stereochemical Configuration and Synthetic Utility of (E)-3-(2-methylfuran-3-yl)acrylic acid

Executive Summary

The compound (E)-3-(2-methylfuran-3-yl)acrylic acid (CAS Registry Number: 79190-45-7) is a highly specialized heteroaryl building block utilized extensively in advanced organic synthesis and drug discovery[1]. Characterized by its rigid trans-alkene geometry and electron-rich furan core, this molecule serves as a critical intermediate in the development of bioactive compounds, most notably in the design of antiviral pharmacophores. This technical guide deconstructs the stereochemical imperatives, physicochemical properties, and self-validating synthetic protocols required to isolate and utilize the (E)-isomer with high fidelity.

Stereochemical Architecture: The (E)-Isomer

In the context of 3-(heteroaryl)acrylic acids, the stereochemical configuration of the alkene bridge dictates the molecule's spatial binding capabilities. The (E)-isomer (or trans-isomer) of 3-(2-methylfuran-3-yl)acrylic acid is the thermodynamically favored product.

The preference for the (E)-configuration is driven by the severe steric repulsion that would occur in the (Z)-isomer between the bulky 2-methylfuran moiety and the carboxylic acid group. In analytical characterization, the (E)-geometry is definitively confirmed via Proton Nuclear Magnetic Resonance (^1^H NMR) spectroscopy. The vinylic protons of the trans-double bond exhibit a characteristic large coupling constant (

Physicochemical Profile

The following table summarizes the core quantitative data and structural parameters of the target molecule[1].

| Property | Value / Description |

| Chemical Name | (E)-3-(2-methylfuran-3-yl)acrylic acid |

| CAS Registry Number | 79190-45-7 |

| Molecular Formula | C |

| Molecular Weight | 152.15 g/mol |

| Stereochemistry | (E) / trans |

| Purity Standard | |

| Diagnostic ^1^H NMR Marker | Alkene |

| Storage Conditions | Sealed in dry conditions, 2-8°C |

Synthetic Methodology: The Doebner-Knoevenagel Protocol

The most robust and scalable method for synthesizing (E)-3-(2-methylfuran-3-yl)acrylic acid is the Doebner modification of the Knoevenagel condensation.

Causality in Experimental Design

The choice of reagents in this protocol is highly deliberate. Piperidine is selected as a secondary amine catalyst because it actively alters the reaction pathway by forming a highly electrophilic iminium ion intermediate with 2-methylfuran-3-carbaldehyde. This intermediate is kinetically far more susceptible to nucleophilic attack by the malonate enolate than the native aldehyde. Pyridine serves a dual purpose: it acts as a solvent and a weak base to facilitate the subsequent decarboxylation step.

The stereoselectivity is governed by thermodynamic control during the decarboxylation of the diacid intermediate. The loss of CO2 proceeds via a six-membered cyclic transition state where the bulky heteroaryl group adopts an equatorial-like position to minimize 1,3-diaxial interactions, exclusively yielding the (E)-alkene.

Step-by-Step Experimental Workflow

-

Reagent Preparation: In a dry, round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-methylfuran-3-carbaldehyde and 1.2 equivalents of malonic acid in anhydrous pyridine (3 mL per mmol of aldehyde).

-

Catalytic Activation: Add 0.1 equivalents of piperidine to the stirring solution.

-

Condensation & Decarboxylation: Heat the reaction mixture to reflux (approx. 90-100 °C) under an inert atmosphere for 4 to 6 hours. Monitor the cessation of CO

2evolution, which indicates the completion of the decarboxylation step. -

Workup and Isolation: Cool the mixture to room temperature and pour it over crushed ice. Slowly acidify the aqueous mixture with 1M HCl until the pH reaches 2.0.

-

Self-Validating Purification: The protocol is self-validating at this stage: the highly crystalline (E)-isomer exclusively precipitates upon acidification due to its lower solubility profile compared to any trace (Z)-isomer, which remains dissolved in the acidic mother liquor. Filter the precipitate, wash with cold distilled water, and recrystallize from ethanol to afford the pure (E)-isomer.

Workflow of the Doebner-modified Knoevenagel condensation yielding the (E)-isomer.

Application in Drug Discovery: HIV Integrase Inhibitors

Beyond its utility as a synthetic intermediate, the 3-(heteroaryl)acrylic acid scaffold is a privileged structure in antiviral drug development. Specifically,[2].

In these models, the (E)-3-(2-methylfuran-3-yl)acrylic acid framework provides a rigid, bipartite spatial arrangement necessary for interfacial inhibition[3]. The acrylic acid moiety acts as a hydrophilic domain, engaging in critical two-metal chelation (typically Mg^2+^) within the integrase active site. Simultaneously, the 2-methylfuran ring serves as a hydrophobic domain, establishing vital

Pharmacophore mapping of heteroaryl acrylic acids in HIV-1 integrase inhibition.

Conclusion

The (E)-isomer of 3-(2-methylfuran-3-yl)acrylic acid is a structurally rigid, highly functionalized building block whose synthesis is governed by strict thermodynamic principles. By leveraging the Doebner-modified Knoevenagel condensation, researchers can achieve high-fidelity stereocontrol. Its bipartite physicochemical nature continues to make it an invaluable scaffold in the rational design of metalloenzyme inhibitors and advanced therapeutic agents.

References

-

Kawasuji, T., et al. (2006). "A platform for designing HIV integrase inhibitors. Part 1: 2-hydroxy-3-heteroaryl acrylic acid derivatives as novel HIV integrase inhibitor and modeling of hydrophilic and hydrophobic pharmacophores." Bioorganic & Medicinal Chemistry, 14(24), 8430-8445. URL:[Link]

-

Kovalenko, A., et al. (2023). "Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety." Molecules (MDPI), 28(11), 4373. URL:[Link]

Sources

- 1. (E)-3-(2-Methylfuran-3-yl)acrylic acid | 79190-45-7 [sigmaaldrich.com]

- 2. A platform for designing HIV integrase inhibitors. Part 1: 2-hydroxy-3-heteroaryl acrylic acid derivatives as novel HIV integrase inhibitor and modeling of hydrophilic and hydrophobic pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

Advanced Technical Guide: 3-Furyl Acrylic Acid Derivatives in Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive analysis of 3-furyl acrylic acid derivatives , a class of conjugated heterocyclic compounds serving as critical pharmacophores in drug discovery and organic synthesis. Structurally analogous to cinnamic acid, these derivatives replace the phenyl ring with a furan moiety, introducing distinct electronic properties, reduced lipophilicity, and unique metabolic profiles.

This guide is engineered for researchers and drug developers.[1] It moves beyond basic descriptions to explore the Structure-Activity Relationships (SAR) , validated synthetic protocols (specifically Knoevenagel condensation), and therapeutic applications ranging from Adenosine Receptor antagonism to tubulin polymerization inhibition.

Part 1: Chemical Architecture & SAR Analysis

The core structure of 3-furyl acrylic acid (3-(furan-2-yl)prop-2-enoic acid) consists of an electron-rich furan ring conjugated to an

Structural Logic & Bioisosterism

-

Furan vs. Phenyl: The furan ring acts as a bioisostere for the benzene ring found in cinnamic acid. However, furan is

-excessive (electron-rich), making the acrylic double bond more susceptible to electrophilic attack but also enhancing binding affinity in specific hydrophobic pockets (e.g., Adenosine receptors). -

Conjugation: The diene character of the furan ring extends the conjugation length, affecting the UV-Vis absorption (red-shift relative to unconjugated analogs) and increasing the rigidity of the linker.

-

Metabolic Liability: Unlike the metabolically robust phenyl ring, the furan ring can undergo metabolic oxidation (e.g., by CYP450) to reactive intermediates (e.g., cis-2-butene-1,4-dial), which must be managed during lead optimization.

Visualization: Pharmacophore SAR

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for these derivatives.

Caption: SAR decomposition of the 3-furyl acrylic acid scaffold highlighting functional zones.

Part 2: Synthetic Methodologies

The synthesis of 3-furyl acrylic acid derivatives is predominantly achieved via condensation reactions.[3][4] The Knoevenagel Condensation is the industry standard due to its scalability, atom economy, and compatibility with renewable feedstocks (furfural).

Protocol A: Knoevenagel Condensation (Standard)

This protocol describes the synthesis of 3-(2-furyl)acrylic acid from furfural and malonic acid.[2][3][5][6]

-

Reaction Type: Decarboxylative Condensation

-

Catalyst: Pyridine (Base) / Piperidine (Catalytic)

Step-by-Step Methodology

-

Reagent Prep: In a round-bottom flask equipped with a reflux condenser, combine Furfural (1.0 eq) and Malonic Acid (1.2 eq).

-

Catalysis: Add Pyridine (solvent/base volume) and a catalytic amount of Piperidine (0.05 eq).

-

Expert Note: Pyridine acts as both solvent and base to deprotonate the malonic acid. Piperidine forms a highly reactive iminium ion intermediate with the aldehyde, accelerating the initial nucleophilic attack.

-

-

Reflux: Heat the mixture to 80-100°C for 2–4 hours.

-

Monitoring: Evolution of CO₂ gas indicates the decarboxylation step is proceeding.

-

-

Quenching: Cool the reaction mixture to

and acidify with concentrated HCl to pH < 2. -

Isolation: The product precipitates as a crystalline solid. Filter and wash with ice-cold water.

-

Purification: Recrystallize from ethanol/water (1:1) to yield pure trans-3-(2-furyl)acrylic acid.

Protocol B: Heck Coupling (Advanced)

For installing the furan ring onto complex acrylic scaffolds where condensation is not feasible.

-

Reagents: 2-Bromofuran + Acrylate Ester.

-

Catalyst: Pd(OAc)₂, Phosphine Ligand, Base (Et₃N).

-

Advantage: Allows access to 3-(3-furyl) isomers (using 3-bromofuran) which are difficult to source via natural aldehydes.

Visualization: Synthetic Workflow

Caption: Step-wise synthetic pathway from biomass-derived furfural to functionalized derivatives.

Part 3: Therapeutic Applications & Data[7]

Adenosine Receptor Antagonists

Furan-based xanthine derivatives (synthesized via furan-acrylic acid intermediates) are potent antagonists for Adenosine A2A and A2B receptors .

-

Mechanism: The furan ring occupies a hydrophobic pocket in the receptor, distinct from the binding mode of phenyl-substituted analogs.

-

Key Compound: 3-furfuryl-7-methylxanthine derivatives.[7][8]

-

Therapeutic Target: Asthma (A2B), Parkinson's Disease (A2A).

Antimicrobial & Antifungal Agents

Derivatives such as Wyerone (a natural phytoalexin) and its synthetic analogs exhibit potent antifungal activity.[9]

-

Mechanism: Disruption of fungal cell membranes and inhibition of lipid peroxidation.

-

Spectrum: Active against Candida albicans and Botrytis cinerea.

Anticancer (Tubulin Inhibition)

Certain 3-furyl acrylic amides inhibit tubulin polymerization, arresting cells in the G2/M phase.

-

Data: IC50 values in the low micromolar range against MCF-7 breast cancer lines.

Quantitative Data Summary

The following table summarizes key biological activity data from recent literature.

| Compound Class | Target / Organism | Activity Metric | Value | Reference |

| 3-Furfuryl Xanthine | Adenosine A2B Receptor | Ki (Binding Affinity) | 7.4 nM | [4] |

| 3-Furfuryl Xanthine | Adenosine A2A Receptor | Ki (Binding Affinity) | ~80 nM | [4] |

| Furan-based Amide | MCF-7 (Breast Cancer) | IC50 (Cytotoxicity) | 2.96 µM | [3] |

| 3-(2-Furyl)acrylic acid | Candida albicans | MIC (Inhibition) | 64 µg/mL | [6] |

Part 4: Experimental Protocol (Self-Validating)

Assay: Determination of Antimicrobial MIC

Objective: Validate the biological activity of synthesized 3-furyl acrylic acid derivatives against E. coli.

-

Preparation: Dissolve the derivative in DMSO to create a stock solution (10 mg/mL).

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton broth in a 96-well microtiter plate. Final concentrations: 512 µg/mL to 1 µg/mL.

-

Inoculation: Add

CFU/mL of E. coli (ATCC 25922) to each well. -

Controls:

-

Positive Control: Ciprofloxacin.

-

Negative Control: DMSO only (Solvent control).

-

Sterility Control: Broth only.

-

-

Incubation: Incubate at

for 18–24 hours. -

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

-

Validation: The assay is valid ONLY if the Positive Control falls within CLSI standard ranges and the Sterility Control remains clear.

References

-

Knoevenagel Condensation Catalyzed by Biogenic Carbonates. MDPI Molecules. Available at: [Link][5]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI Molecules. Available at: [Link][5]

-

Synthesis and pharmacological evaluation of novel 1- and 8-substituted-3-furfuryl xanthines as adenosine receptor antagonists. PubMed. Available at: [Link]

-

Furfural-derived 3-furyl acrylic acid synthesis. Organic Syntheses, Coll. Vol. 3. Available at: [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. zhishangchem.com [zhishangchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and pharmacological evaluation of novel 1- and 8-substituted-3-furfuryl xanthines as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. evitachem.com [evitachem.com]

Methodological & Application

Application Note & Protocol: Synthesis of (E)-3-(2-Methylfuran-3-yl)acrylic Acid via Knoevenagel Condensation

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, renowned for its efficiency in forming carbon-carbon double bonds.[1] It involves the nucleophilic addition of a compound with an active methylene group (possessing acidic protons due to adjacent electron-withdrawing groups) to a carbonyl compound, followed by a dehydration step.[2][3] The resulting α,β-unsaturated products are pivotal intermediates in the synthesis of a wide array of valuable molecules, including pharmaceuticals, natural products, and functional polymers.[3]

This application note focuses on a specific variant, the Doebner modification, which utilizes malonic acid as the active methylene component.[2][4] This modification is particularly powerful as the condensation is often followed by a spontaneous decarboxylation when conducted in a basic solvent like pyridine, providing direct access to α,β-unsaturated carboxylic acids.[2][4]

We will detail the synthesis of (E)-3-(2-methylfuran-3-yl)acrylic acid, a furan-containing acrylic acid. The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[5] Therefore, the efficient synthesis of functionalized furan derivatives is of significant interest to researchers in drug discovery and development.

Reaction Mechanism and Rationale

The condensation of 2-methylfuran-3-carbaldehyde with malonic acid is catalyzed by a weak base, classically a mixture of pyridine and piperidine. Each component plays a crucial role in orchestrating the transformation.

-

Piperidine: Functions as the primary basic catalyst. It is sufficiently basic to deprotonate the active methylene protons of malonic acid, generating a nucleophilic enolate ion, but mild enough to prevent the self-condensation of the aldehyde.[2][6]

-

Pyridine: Acts as both a high-boiling point solvent and a co-catalyst that facilitates the final decarboxylation step, driving the reaction towards the desired acrylic acid product.[1][4]

The reaction proceeds through a well-defined sequence of steps:

-

Enolate Formation: Piperidine abstracts a proton from the α-carbon of malonic acid, forming a resonance-stabilized enolate.[3][6]

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 2-methylfuran-3-carbaldehyde.[3][6]

-

Aldol Adduct Formation: The resulting alkoxide intermediate is protonated, typically by the protonated piperidine catalyst, to yield a β-hydroxy dicarboxylic acid (an aldol-type adduct).[7]

-

Dehydration: Under the basic conditions and heat, this adduct readily eliminates a molecule of water to form an α,β-unsaturated dicarboxylic acid intermediate.

-

Decarboxylation: The β-keto acid functionality of the intermediate, facilitated by heat and the pyridine solvent, undergoes decarboxylation (loss of CO₂) to yield the final, more stable conjugated product, (E)-3-(2-methylfuran-3-yl)acrylic acid.[2]

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis and purification of (E)-3-(2-methylfuran-3-yl)acrylic acid.

Materials and Equipment

| Reagents & Solvents | Equipment |

| 2-Methylfuran-3-carbaldehyde | Round-bottom flask (100 mL) |

| Malonic Acid | Reflux condenser with drying tube |

| Pyridine (anhydrous) | Magnetic stirrer and stir bar |

| Piperidine | Heating mantle with temperature control |

| Hydrochloric Acid (conc. HCl) | Büchner funnel and filter flask |

| Deionized Water | Beakers and Erlenmeyer flasks |

| Ethanol (for recrystallization) | Thin-Layer Chromatography (TLC) plates |

| Diethyl Ether (for extraction) | pH paper or meter |

Safety Precautions:

-

Pyridine and Piperidine: These are toxic, flammable, and have pungent odors. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Concentrated HCl: Highly corrosive. Handle with extreme care in a fume hood, wearing acid-resistant gloves and goggles.

Reaction Setup and Procedure

-

Reagent Combination: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylfuran-3-carbaldehyde (e.g., 5.0 g, 45.4 mmol) and malonic acid (e.g., 5.67 g, 54.5 mmol, 1.2 equivalents).

-

Solvent Addition: To the flask, add 15 mL of anhydrous pyridine. Stir the mixture until the solids are mostly dissolved.

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.5 mL).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-115 °C) using a heating mantle. Vigorous evolution of CO₂ should be observed.

-

Reaction Monitoring: Allow the reaction to proceed for 2-4 hours. The progress can be monitored by TLC, observing the disappearance of the starting aldehyde.

-

Workup - Precipitation: After the reaction is complete, allow the dark mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice (approx. 100 g) and concentrated hydrochloric acid (approx. 20 mL). Slowly and with stirring, pour the reaction mixture into the ice/HCl slurry in a fume hood. A solid precipitate should form.

-

Isolation: Isolate the crude solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is no longer acidic (check with pH paper).

-

Purification: Transfer the crude solid to a beaker and recrystallize from a suitable solvent system, such as an ethanol/water mixture, to yield the pure (E)-3-(2-methylfuran-3-yl)acrylic acid as a crystalline solid.

-

Drying: Dry the purified product under vacuum.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

¹H NMR: The spectrum should show characteristic peaks for the furan ring protons, the methyl group, and the vinylic protons of the acrylic acid moiety. The coupling constant between the vinylic protons (typically ~16 Hz) confirms the E-configuration.

-

¹³C NMR: Confirm the presence of all expected carbon atoms, including the carboxyl carbon, the olefinic carbons, and the carbons of the furan ring.

-

IR Spectroscopy: Look for characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, and the C=C stretch of the conjugated system.

Quantitative Data and Troubleshooting

The following table provides typical parameters for this synthesis.

| Parameter | Value/Range | Rationale & Expert Insights |

| Stoichiometry (Malonic Acid) | 1.1 - 1.3 equivalents | A slight excess of malonic acid ensures complete consumption of the aldehyde, which can be more difficult to remove during purification. |

| Catalyst Loading (Piperidine) | 5-10 mol% | A catalytic amount is sufficient. Excess base can promote side reactions. |

| Reaction Temperature | 100 - 115 °C (Reflux) | Heat is required to overcome the activation energy and to drive the decarboxylation step.[2] |

| Reaction Time | 2 - 4 hours | Monitor by TLC to avoid prolonged heating which can lead to polymerization or decomposition of the furan ring. |

| Expected Yield | 75 - 90% | Yields can vary based on the purity of reagents and adherence to the protocol. Lower yields may indicate incomplete reaction or loss during workup. |

| Troubleshooting | ||

| Low Yield | Ensure malonic acid is fully deprotonated and the reaction goes to completion. Check for losses during the acidic workup; the product may have some solubility in the aqueous layer. | |

| Oily Product | The crude product may be impure. Ensure thorough washing to remove pyridine hydrochloride. An additional wash with a non-polar solvent like cold hexane can help remove unreacted aldehyde. Recrystallization is critical. | |

| Dark Color | Furan-containing compounds can be prone to polymerization or degradation, especially under acidic or prolonged heating conditions.[8] Minimizing reaction time and working efficiently can reduce the formation of colored impurities. |

Conclusion

The Knoevenagel-Doebner condensation provides a reliable and high-yielding pathway for the synthesis of (E)-3-(2-methylfuran-3-yl)acrylic acid from 2-methylfuran-3-carbaldehyde and malonic acid. The protocol described herein is robust and leverages a classic catalytic system of pyridine and piperidine to facilitate condensation and subsequent decarboxylation in a single pot. The resulting furan-containing acrylic acid is a valuable building block for researchers in medicinal chemistry and materials science, offering a scaffold for the development of novel bioactive compounds and functional materials.

References

-

The Importance and Applications of Knoevenagel Reaction (Brief Review). ResearchGate. Available at: [Link]

-

Knoevenagel condensation. Wikipedia. Available at: [Link]

-

Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. Available at: [Link]

-

The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. Available at: [Link]

-

Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

-

Novel Methods of Knoevenagel Condensation. ResearchGate. Available at: [Link]

-

Furylacrylic acid. PubChem. Available at: [Link]

-

Knoevenagel Condensation: Definition, Examples and Mechanism. Chemistry Learner. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. Available at: [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

-

Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. PubMed. Available at: [Link]

-

Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]

-

Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides. PubMed. Available at: [Link]

-

Preparation of 3-(furan-2-yl)acrylic acid by Knoevenagel condensation... ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center. Available at: [Link]

-

Structural Analysis of Lignin-Based Furan Resin. MDPI. Available at: [Link]

-

Sustainable synthesis of novel 3-(2-furyl)acrylic acids and their derivatives from carbohydrate-derived furfurals by chemical catalysis. ResearchGate. Available at: [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available at: [Link]

-

Furan derivatives. CXXXV. Anhydrides of 3-(5-nitro-2-furyl)acrylic acid as starting materials for the. Chemical Papers. Available at: [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PMC. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. Knoevenagel Condensation: Definition, Examples and Mechanism [chemistrylearner.com]

- 4. Knoevenagel Condensation [organic-chemistry.org]

- 5. ijabbr.com [ijabbr.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. acris.aalto.fi [acris.aalto.fi]

Application Notes & Protocols: A Guide to Piperidine-Catalyzed Synthesis of Furan-3-yl Acrylic Acids

Introduction: The Significance of the Furan Scaffold

The furan ring is a versatile five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry and materials science. Its unique electronic and steric properties, often acting as a bioisostere for phenyl rings, allow for enhanced drug-receptor interactions, improved metabolic stability, and better bioavailability.[1] Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] Specifically, furan-3-yl acrylic acids are valuable intermediates, providing a reactive scaffold for the synthesis of more complex molecules in drug development and the creation of novel polymers.[4][5]

The most common and efficient method for synthesizing these compounds is the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[6][7] This guide focuses on the piperidine-catalyzed variant of this reaction, specifically the Doebner modification, which utilizes malonic acid as the active methylene compound and results in a concomitant decarboxylation to yield the desired α,β-unsaturated acrylic acid.[6][8] This protocol provides a robust and reproducible method for researchers engaged in organic synthesis and drug discovery.

Reaction Mechanism: The Role of Piperidine in Knoevenagel Condensation

The piperidine-catalyzed synthesis of furan-3-yl acrylic acid from furan-3-carbaldehyde and malonic acid proceeds via the Knoevenagel condensation mechanism. Piperidine, a secondary amine, acts as a bifunctional organocatalyst, playing a crucial role in two key steps.

-

Iminium Ion Formation: Piperidine first reacts with the carbonyl group of furan-3-carbaldehyde in a reversible nucleophilic addition to form a carbinolamine intermediate. This intermediate then dehydrates to form a highly electrophilic iminium ion. The formation of this iminium ion is often the rate-determining step and is critical for activating the aldehyde towards nucleophilic attack.[9][10]

-

Enolate Formation and Nucleophilic Attack: Concurrently, another molecule of piperidine acts as a base, deprotonating the α-carbon of malonic acid to generate a nucleophilic enolate.[11][12] This enolate then attacks the electrophilic carbon of the iminium ion.[9]

-

Elimination and Decarboxylation: The resulting adduct undergoes elimination of the piperidine catalyst to form a substituted acrylic acid intermediate.[10] When conducted under heating, this intermediate readily undergoes decarboxylation (the "Doebner modification"), losing a molecule of CO2 to yield the final, stable furan-3-yl acrylic acid product.[6][8]

The overall mechanism is depicted below:

Caption: Mechanism of the Knoevenagel-Doebner reaction.

Experimental Protocol: Synthesis of 3-(Furan-3-yl)acrylic acid

This protocol details a reliable method for the synthesis of 3-(furan-3-yl)acrylic acid, adapted from established procedures.[13]

Materials and Reagents

| Reagent | Formula | MW | CAS No. | Purity | Notes |

| 3-Furaldehyde | C₅H₄O₂ | 96.08 | 498-60-2 | ≥98% | Should be colorless. Distill if yellow/brown. |

| Malonic Acid | C₃H₄O₄ | 104.06 | 141-82-2 | ≥99% | |

| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Anhydrous | Acts as both solvent and base promoter.[4] |

| Piperidine | C₅H₁₁N | 85.15 | 110-89-4 | ≥99% | Catalyst. |

| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | 1 M (aq) | For acidification. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade | For extraction/recrystallization. |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | ACS Grade | For recrystallization. |

| Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Anhydrous | For drying organic layer. |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Beakers, graduated cylinders

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

pH paper or meter

Step-by-Step Procedure

Caption: Step-by-step experimental workflow diagram.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-furaldehyde (5.0 g, 52.0 mmol) and malonic acid (7.0 g, 67.3 mmol, 1.3 equiv).

-

Solvent and Catalyst Addition: Add pyridine (12 mL) to the flask, followed by a catalytic amount of piperidine (approx. 0.5 mL).[13][14]

-

Heating: Fit the flask with a reflux condenser and heat the mixture with stirring in an oil bath set to 80-90°C. Vigorous gas evolution (CO₂) should be observed. Maintain heating for 2 hours.[13]

-

Work-up - Precipitation: After 2 hours, allow the reaction mixture to cool to room temperature. Pour the dark solution into a beaker containing 100 mL of ice water with stirring.

-

Acidification: Slowly add 1 N hydrochloric acid to the aqueous mixture while stirring until the pH is weakly acidic (pH ≈ 2-3). A precipitate will form.[13]

-

Isolation of Crude Product: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 20 mL).

-

Purification - Liquid-Liquid Extraction: Dissolve the crude solid in 100 mL of ethyl acetate in a separatory funnel. Wash the organic layer with 1 N HCl (2 x 30 mL) to remove any remaining pyridine, followed by a wash with brine (30 mL).[13]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Recrystallization: Recrystallize the resulting solid from a hot ethyl acetate-hexane solvent mixture to yield pure 3-(furan-3-yl)acrylic acid as a crystalline solid.[13] A 50% ethanol/water mixture can also be an effective recrystallization solvent.[15]

-

Drying: Dry the purified crystals under vacuum. The expected yield is approximately 80-85%.[13]

Data, Troubleshooting, and Optimization

Expected Results & Characterization

-

Appearance: White to off-white crystalline solid.

-

Yield: Typically 80-85%.[13]

-

Melting Point: 155-158 °C.[13]

-

¹H-NMR (CDCl₃): δ 7.70-7.67 (m, 2H), 7.45 (s, 1H), 6.62-6.61 (m, 1H), 6.16 (d, J = 15.8 Hz, 1H).[13] The large coupling constant (J ≈ 16 Hz) for the vinyl protons confirms the E (trans) stereochemistry.

-

Mass Spec (m/z): 138 (M+).[13]

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low Yield | Impure Aldehyde: Furan aldehydes can oxidize/polymerize on storage. | Use freshly distilled 3-furaldehyde.[15] |

| Incomplete Reaction: Insufficient heating time or temperature. | Monitor the reaction by TLC. If starting material remains, extend the reaction time. | |

| Incomplete Precipitation: Product has some solubility in acidic water. | Ensure the aqueous mixture is thoroughly chilled in an ice bath before filtration. | |

| Dark/Oily Product | Side Reactions: Polymerization or side reactions from overheating. | Maintain the reaction temperature strictly at 80-90°C. Do not overheat. |

| Impure Reagents: Contaminants in starting materials or solvents. | Ensure all reagents and solvents are of high purity. | |

| Purification Issues: Trapped impurities. | During recrystallization, consider treating the hot solution with activated charcoal to remove colored impurities, followed by hot filtration.[15] | |

| Reaction Fails to Start | Inactive Catalyst: Piperidine may be degraded. | Use a fresh bottle of piperidine. |

| Wet Reagents: Water can interfere with the initial steps. | While the reaction can tolerate some water, use anhydrous pyridine for best results. |

Safety Precautions

-

General: This procedure should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.

-

Chemical Hazards:

-

Pyridine and Piperidine: Are toxic, flammable, and have strong, unpleasant odors. Handle with care and avoid inhalation.

-

3-Furaldehyde: Can be an irritant.

-

Hydrochloric Acid: Is corrosive. Handle with care to avoid skin and eye contact.

-

-

Waste Disposal: Dispose of all organic and acidic waste in appropriately labeled containers according to institutional guidelines.

Conclusion

The piperidine-catalyzed Knoevenagel-Doebner condensation is a highly effective and reliable method for the synthesis of furan-3-yl acrylic acids. By carefully controlling reaction parameters and following a systematic purification protocol, researchers can obtain high yields of this valuable synthetic intermediate. The insights into the mechanism, detailed experimental steps, and troubleshooting guide provided herein are intended to empower scientists in drug development and chemical research to successfully implement this important transformation.

References

-

J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Available from: [Link]

-

Rostom, V. C., de Paiva, G. R., & de Souza, R. O. M. A. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(1), 1-18. Available from: [Link]

-

Pliego, J. R. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5457–5465. Available from: [Link]

-

American Chemical Society. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Available from: [Link]

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available from: [Link]

-

Furdík, M., & Dr̆malová, E. (1979). Furan derivatives. CXXXV. Anhydrides of 3-(5-nitro-2-furyl)acrylic acid as starting materials for the. Chemical Papers, 33(6), 798-802. Available from: [Link]

-

Prabhakar, P. S., & Dutta, S. (2023). Sustainable synthesis of novel 3-(2-furyl)acrylic acids and their derivatives from carbohydrate-derived furfurals by chemical catalysis. Biomass Conversion and Biorefinery. Available from: [Link]

-

Hong, C., Yu, S., Liu, Z., Xu, Z., & Zhang, Y. (n.d.). Synthesis of Furans Via Rhodium (III). Scribd. Available from: [Link]

-

Organic Syntheses. furylacrylic acid. Available from: [Link]

-

Prabhakar, P. S., & Dutta, S. (2023). Sustainable synthesis of novel 3-(2-furyl)acrylic acids and their derivatives from carbohydrate-derived furfurals by chemical catalysis. ResearchGate. Available from: [Link]

-

Wikipedia. Knoevenagel condensation. Available from: [Link]

-

Pawar, H. S., Wagh, A. S., & Lali, A. M. (2015). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry. Available from: [Link]

-

Abdel-Wahab, A., Mohamed, H., & El-Sharief, M. (2012). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. International Journal of ChemTech Research, 4(4), 1268-1274. Available from: [Link]

-

Al-Warhi, T., Sabt, A., & Rizk, O. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Pharmaceutical and Bio-Medical Science, 4(1), 1-15. Available from: [Link]

-

Al-Majidi, S. M. I. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(5). Available from: [Link]

-

Käldström, T. P., & Repo, T. (2020). Application of Furan-Based Dicarboxylic Acids in Bio-Derived Dimethacrylate Resins. ACS Applied Polymer Materials, 2(8), 3508–3518. Available from: [Link]

-

National Center for Biotechnology Information. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available from: [Link]

-

Al-Warhi, T., Sabt, A., & Rizk, O. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. International Journal of Pharmaceutical and Bio-Medical Science. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijabbr.com [ijabbr.com]

- 3. ijabbr.com [ijabbr.com]